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These application notes provide a comprehensive overview of the treatment schedules for the
investigational drug ONC201 (dordaviprone) in clinical trials, primarily focusing on its use in
patients with H3 K27M-mutant diffuse midline gliomas. Detailed protocols for key experimental
assays and visualizations of the drug's signaling pathway and a general clinical trial workflow
are included to support ongoing research and development efforts.

ONC201: An Overview

ONC201 is an orally administered small molecule that has shown promise in treating certain
aggressive brain tumors.[1][2] Its mechanism of action involves the antagonism of the
dopamine receptor D2 (DRD2) and the allosteric agonism of the mitochondrial protease ClpP.
[3][4] This dual activity leads to an integrated stress response in cancer cells, ultimately
resulting in programmed cell death (apoptosis).[2][3]

ONC201 Treatment Schedules in Clinical Trials

The administration of ONC201 in clinical trials has been evaluated across various dosing
schedules and patient populations. The following tables summarize the quantitative data from
several key studies.
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Table 1: ONC201 Dosing Regimens in Adult Clinical

Trials
Clinical . Administrat
. Patient ONC201 . Treatment
Trial Phase . ion
. Population Dose Cycle
Identifier Frequency
NCT0252569 Recurrent Once every 3
) 625 mg 21 days
2 Glioblastoma weeks
NCT0329539 Recurrent H3
6, K27M-mutant
NCT0252569 I Diffuse 625 mg Once weekly Not specified
2 (H3 K27M Midline
arms) Glioma
Newly
Diagnosed
ACTION Once weekly
H3 K27M- _ N
(NCT055805 1] 625 mg or Twice Not specified
mutant
62) ) weekly
Diffuse
Glioma

Table 2: ONC201 Dosing Regimens in Pediatric Clinical

Trials
Clinical . Administrat
. Patient ONC201 . Treatment
Trial Phase . ion
. Population Dose Cycle
Identifier Frequency
Recurrent/Re  Weight-based
NCT0341653 fractory H3 scaling of 625 -
Once weekly Not specified
0 K27M-mutant  mg adult
Glioma dose
Recurrent/Re  Weight-based )
) Twice weekly
NCT0341653 fractory H3 scaling of 625 )
(consecutive 21 days
0 (Arm G) K27M-mutant  mg adult
_ days)
Glioma dose
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Experimental Protocols

Detailed methodologies for key experiments cited in ONC201 clinical trials are provided below.
These protocols are intended to serve as a guide for researchers.

Immunohistochemistry (IHC) for H3 K27M Mutation

Objective: To detect the presence of the H3 K27M mutation in tumor tissue, which is a key
biomarker for patient selection in many ONC201 trials.[5]

Materials:
o Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 ym)
o H3 K27M mutant-specific primary antibody
e H3 K27me3 primary antibody (as a surrogate marker, loss of staining indicates mutation)
e Secondary antibody and detection system (e.g., HRP-polymer-based)
e Chromogen (e.g., DAB)
o Hematoxylin counterstain
e Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
e Wash buffers (e.g., PBS or TBS)
e Mounting medium
Procedure:
o Deparaffinization and Rehydration:
1. Immerse slides in xylene (or a xylene substitute) to remove paraffin.
2. Rehydrate through a series of graded ethanol solutions to water.[6]

e Antigen Retrieval:
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1. Perform heat-induced epitope retrieval (HIER) by immersing slides in antigen retrieval
solution and heating in a pressure cooker, water bath, or steamer.[7] Optimal time and
temperature should be determined for the specific antibody.

2. Allow slides to cool to room temperature.

e Staining:
1. Block endogenous peroxidase activity with a hydrogen peroxide solution.[6]
2. Block non-specific antibody binding with a protein block solution.

3. Incubate with the primary antibody (anti-H3 K27M or anti-H3 K27me3) at the optimized
dilution and incubation time.[7]

4. Wash slides with wash buffer.

5. Incubate with the secondary antibody-polymer conjugate.[6]

6. Wash slides with wash buffer.

7. Incubate with the chromogen solution until the desired stain intensity develops.[6]
» Counterstaining and Mounting:

1. Counterstain with hematoxylin to visualize cell nuclei.[6]

2. Dehydrate slides through graded ethanol and clear in xylene.

3. Coverslip with a permanent mounting medium.
Interpretation:
o H3 K27M: Positive staining is indicated by a distinct nuclear signal in tumor cells.[5]

o H3 K27me3: Loss of nuclear staining in tumor cells, with positive internal controls (e.g.,
endothelial cells), is indicative of the H3 K27M mutation.[5]
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Magnetic Resonance Imaging (MRI) for Tumor
Assessment

Objective: To standardize the acquisition and interpretation of MRI scans for the assessment of
tumor response according to the Response Assessment in Neuro-Oncology (RANO) criteria.

Standardized Brain Tumor Imaging Protocol (BTIP): The following is a recommended minimal

protocol for MRI in glioma clinical trials.

Sequence Plane Key Parameters

] ] ) Isotropic voxels (e.g., 1 mm3),
3D T1-weighted (pre-contrast) Sagittal or Axial ) )
inversion recovery prepared

2D T2-weighted FLAIR (pre-

Axial Slice thickness <5 mm
contrast)
2D Diffusion-Weighted Imaging Avial At least 3 diffusion directions,
xia
(DWI) b-values of 0 and 1000 s/mm?2
Acquired after gadolinium-
3D T1-weighted (post-contrast) Same as pre-contrast based contrast agent

administration

Image Acquisition and Analysis (RANO Criteria):

o Baseline Scan: A post-radiotherapy MRI is typically used as the baseline for comparison in
the newly diagnosed setting.[8]

o Follow-up Scans: Imaging is typically performed every 8 weeks.
e Tumor Measurement:

o Enhancing Disease: The product of the two largest perpendicular diameters of the
enhancing tumor is measured on post-contrast T1-weighted images.

o Non-enhancing Disease (T2/FLAIR): The product of the two largest perpendicular
diameters of the T2/FLAIR hyperintensity is measured.
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» Response Assessment: The change in tumor measurements, along with clinical status and
corticosteroid dose, determines the response category (Complete Response, Partial
Response, Stable Disease, or Progressive Disease).

Pharmacokinetic (PK) Analysis of ONC201 in Plasma

Objective: To quantify the concentration of ONC201 in patient plasma samples to understand
its absorption, distribution, metabolism, and excretion.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Materials:
e Human plasma (collected in K2ZEDTA tubes)
¢ ONC201 analytical standard and stable isotope-labeled internal standard (SIL-IS)
o Acetonitrile (ACN) for protein precipitation
» Formic acid
e LC column (e.g., C18)
e LC-MS/MS system (e.g., triple quadrupole)
Procedure:
o Sample Preparation (Protein Precipitation):
1. To a 50 pL plasma sample, add the SIL-IS.
2. Add a volume of cold ACN (e.g., 200 L) to precipitate proteins.
3. Vortex and centrifuge to pellet the precipitated proteins.
4. Transfer the supernatant to a clean tube for analysis.

e LC Separation:
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1. Inject the prepared sample onto the LC column.

2. Use a gradient elution with mobile phases consisting of water with formic acid and ACN
with formic acid to separate ONC201 from other plasma components.

e MS/MS Detection:
1. Use electrospray ionization (ESI) in positive mode.

2. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM)
for both ONC201 and the SIL-IS.

¢ Quantification:
1. Generate a calibration curve using standards of known ONC201 concentrations.

2. Determine the concentration of ONC201 in the patient samples by comparing the peak
area ratio of the analyte to the SIL-IS against the calibration curve.

Cerebrospinal Fluid (CSF) Collection and Processing

Objective: To collect and process CSF for the analysis of ONC201 concentrations and
biomarkers.

Procedure:

o Collection: CSF is typically collected via lumbar puncture by a trained physician.

e Processing:
1. Immediately after collection, place the CSF tube on ice.
2. Centrifuge at a low speed (e.g., 400 x g) for 10 minutes at 4°C to pellet any cells.
3. Carefully collect the supernatant into pre-labeled cryovials.

4. Store the CSF aliquots at -80°C until analysis.
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Caption: ONC201 Mechanism of Action.
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General Experimental Workflow for an ONC201 Clinical
Trial

Patient Screening
(Inclusion/Exclusion Criteria,
H3 K27M status)

'

Informed Consent

Baseline Assessments
(MRI, Bloodwork, CSF)

ONC201 Treatment Initiation
(Specified Dose & Schedule)

On-Treatment Monitoring
(Adverse Events, PK samples)

}

Tumor Assessment
(MRI every 8 weeks)

Response Evaluation
(RANO Ciriteria)

Progressive Disease or Repponse or
Unacceptable Toxicity Staljle Disease

Discontinue Treatment
(Progression or Toxicity)

Continue Treatment
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Caption: ONC201 Clinical Trial Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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